(R)-N-Boc-3-Piperidinecarboxylic acid t-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-Boc-3-Piperidinecarboxylic acid t-butyl ester is a chiral compound widely used in organic synthesis and pharmaceutical research. It is a derivative of piperidine, a six-membered nitrogen-containing heterocycle, and features a tert-butoxycarbonyl (Boc) protecting group. This compound is particularly valuable due to its stability and reactivity, making it a versatile intermediate in the synthesis of various complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 3-piperidinecarboxylic acid.
Protection of the Amine Group: The amine group of 3-piperidinecarboxylic acid is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Esterification: The carboxylic acid group is then esterified using tert-butyl alcohol and a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). This step is also performed in an organic solvent, typically dichloromethane, under mild conditions.
Industrial Production Methods
In industrial settings, the synthesis of ®-N-Boc-3-Piperidinecarboxylic acid t-butyl ester follows similar steps but is optimized for large-scale production. This involves the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, automated systems for reagent addition and product isolation are employed to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, to form N-oxides.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group is removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Free amine derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, ®-N-Boc-3-Piperidinecarboxylic acid t-butyl ester is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and as a precursor for the synthesis of biologically active molecules.
Medicine
Pharmaceutical research utilizes this compound in the development of new drugs, particularly those targeting the central nervous system. Its stability and reactivity make it an ideal intermediate in the synthesis of potential therapeutic agents.
Industry
In the chemical industry, ®-N-Boc-3-Piperidinecarboxylic acid t-butyl ester is used in the production of fine chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism by which ®-N-Boc-3-Piperidinecarboxylic acid t-butyl ester exerts its effects depends on its application. In drug synthesis, it acts as a precursor that undergoes various chemical transformations to yield active pharmaceutical ingredients. The Boc group provides stability during these transformations, preventing unwanted side reactions.
Comparison with Similar Compounds
Similar Compounds
(S)-N-Boc-3-Piperidinecarboxylic acid t-butyl ester: The enantiomer of the compound, differing in the spatial arrangement of atoms.
N-Boc-4-Piperidinecarboxylic acid t-butyl ester: A similar compound with the Boc group at the 4-position instead of the 3-position.
N-Boc-3-Pyrrolidinecarboxylic acid t-butyl ester: A related compound with a five-membered pyrrolidine ring instead of the six-membered piperidine ring.
Uniqueness
®-N-Boc-3-Piperidinecarboxylic acid t-butyl ester is unique due to its specific chiral configuration and the position of the Boc group. This configuration can significantly influence the reactivity and interaction of the compound in various chemical and biological processes, making it a valuable tool in asymmetric synthesis and chiral resolution.
Properties
IUPAC Name |
ditert-butyl (3R)-piperidine-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-14(2,3)19-12(17)11-8-7-9-16(10-11)13(18)20-15(4,5)6/h11H,7-10H2,1-6H3/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEYTDTZEGFMMS-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCN(C1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CCCN(C1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.